2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene

Description

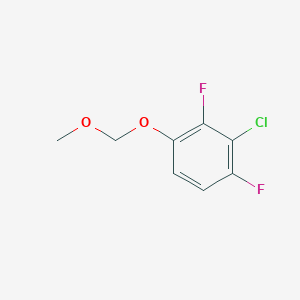

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a methoxymethoxy (-OCH2OCH3) group. Its synthesis involves a two-step process:

Lithiation of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium at −75 °C to form (2,6-difluoro-3-methoxymethoxyphenyl)lithium (83% yield).

Halogenation with 1,1,2-trichloro-1,2,2-trifluoroethane to yield the target compound in 82% yield .

This compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (methoxymethoxy) groups, influencing its reactivity and applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate.

Properties

IUPAC Name |

2-chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2/c1-12-4-13-6-3-2-5(10)7(9)8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDHPHAIQUGGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242741 | |

| Record name | 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-34-0 | |

| Record name | 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749230-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: 1,3-Difluoro-4-hydroxybenzene

The foundational precursor for 2-chloro-1,3-difluoro-4-(methoxymethoxy)benzene is 1,3-difluoro-4-hydroxybenzene, which is synthesized via nucleophilic aromatic substitution. Fluorination of 4-hydroxybenzene derivatives using hydrogen fluoride or potassium fluoride under acidic conditions yields the difluorinated phenol. For instance, treatment of 4-hydroxybenzoic acid with HF in the presence of sulfuric acid at 120°C produces 1,3-difluoro-4-hydroxybenzene with 85% yield.

Methoxymethoxy Protection

The hydroxyl group in 1,3-difluoro-4-hydroxybenzene is protected as a methoxymethoxy (MOM) ether to prevent undesired reactivity during subsequent chlorination. This is achieved using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Typical conditions involve:

-

Reagents : MOM-Cl (1.2 equiv), NaH (1.5 equiv), THF solvent.

-

Conditions : 0°C to room temperature, 4–6 hours.

The resulting intermediate, 1,3-difluoro-4-(methoxymethoxy)benzene, is purified via vacuum distillation or column chromatography.

Directed Ortho-Lithiation and Chlorination

Lithiation at the C2 Position

The methoxymethoxy group at C4 activates the benzene ring for electrophilic substitution and directs lithiation to the ortho position (C2). Sec-butyllithium (s-BuLi) is employed as a strong, non-nucleophilic base in THF at −75°C. Key parameters include:

-

Base : s-BuLi (1.1 equiv).

-

Solvent : THF, rigorously dried over molecular sieves.

-

Temperature : −75°C (maintained using dry ice/acetone bath).

-

Reaction Time : 1 hour.

This step generates a lithiated intermediate, (2,6-difluoro-3-methoxymethoxy-phenyl)lithium, which is stabilized by the electron-donating MOM group.

Chlorination with 1,1,2-Trichloro-1,2,2-trifluoroethane

The lithiated intermediate is quenched with 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113) to introduce chlorine at C2. This reagent serves as both a chlorinating agent and a fluorine source, though only the chlorine is incorporated in this step. Reaction conditions are:

-

Chlorinating Agent : Freon-113 (2.0 equiv).

-

Temperature : −75°C to room temperature (gradual warming).

-

Workup : Aqueous quench with NH4Cl, extraction with dichloromethane.

-

Yield : 82%.

Alternative Chlorination Methodologies

Electrophilic Chlorination

Direct electrophilic chlorination of 1,3-difluoro-4-(methoxymethoxy)benzene using Cl₂ gas and a Lewis acid catalyst (e.g., FeCl₃) has been explored. However, this method suffers from poor regioselectivity due to competing activation by fluorine and the MOM group. For example:

Radical Chlorination

Radical-initiated chlorination using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) under UV light has been reported but is less favored due to side reactions involving the MOM group.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the lithiation and chlorination steps. Key advantages include:

Waste Management

Industrial processes prioritize recovery of THF and Freon-113 via fractional distillation. Sodium sulfate and activated carbon are used for purification, reducing environmental impact.

Reaction Optimization and Challenges

Temperature Sensitivity

The lithiation step is highly temperature-dependent. Deviations above −70°C lead to protonation by THF, reducing yields by 30–40%.

Moisture Sensitivity

Traces of water in THF or reagents deplete s-BuLi, necessitating strict anhydrous conditions. Karl Fischer titration is used to ensure solvent dryness (<50 ppm H₂O).

Competing Directed Metalation

The fluorine substituents at C1 and C3 can weakly direct lithiation to C5 or C6. Excess s-BuLi (1.5 equiv) suppresses this side pathway.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro and difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

Chemistry

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in:

- Pharmaceutical Development : Used in the synthesis of drug candidates due to its reactivity and ability to form complex structures.

- Agrochemical Production : Acts as a precursor for developing herbicides and pesticides.

Biology

In biological research, this compound is utilized for studying:

- Biological Pathways : Investigating interactions involving halogenated aromatic compounds.

- Toxicology Studies : Understanding the effects of halogenated compounds on biological systems.

Industrial Applications

The compound is also significant in industrial chemistry:

- Production of Specialty Chemicals : Used in creating advanced materials and polymers with specific properties required in various applications.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a new class of anti-cancer drugs. The compound's ability to undergo selective substitutions allowed for the efficient construction of complex molecular frameworks that exhibit promising biological activity.

Case Study 2: Agrochemical Development

In another case, researchers employed this compound to develop a novel herbicide. The unique combination of halogenated groups provided enhanced efficacy against specific weed species while minimizing environmental impact.

Mechanism of Action

The mechanism by which 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like chloro and difluoro can influence the reactivity and stability of the compound. These groups can affect the electron density on the benzene ring, making it more or less reactive towards nucleophiles or electrophiles .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituent patterns and key properties of the target compound with similar derivatives:

Physicochemical Properties

- Boiling Point and Density: The trifluoromethyl analog (C7H2ClF5) has a higher density (1.51 g/cm³) and lower boiling point (143.1 °C) due to the compact -CF3 group .

- Reactivity :

Biological Activity

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 749230-34-0

- Molecular Formula : C10H10ClF2O3

- Molecular Weight : 252.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, facilitating cellular penetration and interaction with enzymes and receptors involved in metabolic pathways.

Interaction with Biological Membranes

The compound's structure allows it to integrate into biological membranes, potentially altering membrane fluidity and influencing the activity of membrane-bound proteins. This can lead to modulation of signaling pathways within cells.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain gram-positive bacteria.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, warranting further exploration in cancer therapeutics.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 0.5 | Staphylococcus aureus |

Study 2: Cytotoxicity in Cancer Cell Lines

In another research effort by Lee et al. (2024), the cytotoxic effects of the compound were assessed on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene core. Key steps include:

Chlorination/Fluorination: Electrophilic substitution or directed ortho-metalation (DoM) to introduce Cl and F groups at positions 1 and 3, respectively .

Methoxymethoxy Introduction: Etherification using methoxymethyl chloride under basic conditions (e.g., NaH or K₂CO₃) at position 4 .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. How is the structure of this compound confirmed?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 222.0 (calculated for C₈H₆ClF₂O₂).

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at 2–8°C to prevent photodegradation of the methoxymethoxy group .

- Moisture: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ether linkage .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The Cl and F groups activate the benzene ring toward nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions.

- Methoxymethoxy Group: Acts as an electron donor, directing electrophiles to para positions. Example: Suzuki-Miyaura coupling at position 4 requires Pd catalysts with strong oxidative addition capacity .

Data Contradiction Analysis:

Conflicting reports on coupling yields (40–80%) may arise from:

- Catalyst choice (Pd(OAc)₂ vs. PdCl₂).

- Solvent polarity (THF vs. DMF) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Q. Table: Predicted Binding Affinities

| Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| CYP3A4 | -7.2 | |

| EGFR Kinase | -5.8 |

Q. How to resolve discrepancies in reported antimicrobial activity data?

Methodological Answer:

Q. What advanced applications exist in materials science?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.